Fast Red Violet LB base

Übersicht

Beschreibung

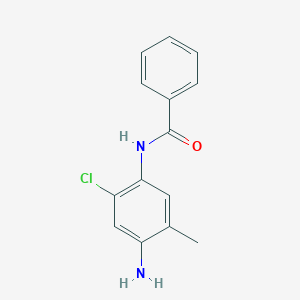

Fast Red Violet LB base is a chemical compound with the molecular formula C14H13ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a chloro group, and a methyl group attached to a benzamide core.

Wissenschaftliche Forschungsanwendungen

Fast Red Violet LB base has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

Fast Red Violet LB base primarily targets tartrate-resistant acid phosphatase (TRAP) and alkaline phosphatase (ALP) . These enzymes play crucial roles in various biological processes. TRAP is involved in bone resorption, a process critical for the maintenance and repair of bones. ALP is essential for phosphate metabolism and bone mineralization .

Mode of Action

This compound acts as a staining agent for TRAP and ALP . It binds to these enzymes, allowing their activity to be visualized. This interaction enables researchers to monitor the activity of these enzymes in various biological samples .

Biochemical Pathways

The staining of TRAP and ALP by this compound allows the visualization of their activity, thereby providing insights into the biochemical pathways they are involved in. For instance, the activity of TRAP is associated with osteoclast function and bone resorption, while ALP activity is linked to bone formation and mineralization .

Pharmacokinetics

It is known that the compound is used in vitro, and its effects are observed at the cellular level .

Result of Action

The primary result of this compound action is the visualization of TRAP and ALP activity . By staining these enzymes, researchers can monitor their activity under various conditions, contributing to our understanding of bone metabolism and other biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the staining process requires specific pH conditions . Moreover, the compound should be stored at specific temperatures to maintain its stability and efficacy .

Biochemische Analyse

Biochemical Properties

Fast Red Violet LB base plays a significant role in biochemical reactions. It is used for staining tartrate-resistant acid phosphatase (TRAP) and can be used for alkaline phosphatase (ALP) activity staining . This indicates that this compound interacts with enzymes such as TRAP and ALP, and these interactions are crucial for its staining properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is used to detect granulocytic cells, indicating its influence on cell function

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with enzymes like TRAP and ALP It is used as a stain for these enzymes, suggesting that it may bind to these biomolecules and possibly influence their activity

Temporal Effects in Laboratory Settings

This compound is used as a kit component in Procedure 91 for the demonstration of specific esterase activity in peripheral blood smears or paraffin sections

Metabolic Pathways

This compound is involved in the staining of enzymes like TRAP and ALP , suggesting that it may interact with these enzymes in certain metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fast Red Violet LB base typically involves the acylation of 4-amino-2-chloro-5-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Fast Red Violet LB base undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives with the chloro group replaced by an amine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-Chloro-2-methylphenyl)benzamide: Similar structure but lacks the amino group.

N-(4-Amino-2-methoxy-5-methylphenyl)benzamide: Contains a methoxy group instead of a chloro group.

N-(4-Amino-2-chloro-5-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

Fast Red Violet LB base is unique due to the presence of both an amino group and a chloro group on the aromatic ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .

Biologische Aktivität

Fast Red Violet LB base (CAS No. 32348-81-5) is a synthetic dye primarily used in histological staining, particularly for the detection of tartrate-resistant acid phosphatase (TRAP) and alkaline phosphatase (ALP) activities in biological tissues. This article reviews its biological activity, applications in research, and relevant case studies.

- Chemical Name : Fast Red Violet LB

- Molecular Formula : C₁₈H₁₅N₂NaO₃S

- Solubility : Soluble in water and organic solvents

- Color : Red-violet

Fast Red Violet LB acts as a chromogenic substrate for TRAP, an enzyme associated with osteoclast activity in bone resorption. The enzymatic reaction catalyzed by TRAP leads to the hydrolysis of phosphate groups from substrates, which results in the formation of a red precipitate that can be visualized under a microscope. This property makes it invaluable in studies of bone metabolism and pathology.

Applications in Research

- Histochemical Staining : Fast Red Violet LB is widely used for detecting TRAP activity in various tissues, including bone and cartilage. It allows researchers to visualize osteoclast activity, which is crucial for understanding bone diseases such as osteoporosis and Paget's disease.

- Immunoenzyme Staining : It can be utilized alongside other chromogens to perform double staining techniques, enhancing the visualization of different cellular components in tissue sections .

- Fluorescent Assays : Recent advancements have incorporated Fast Red Violet LB into fluorescent assays, allowing for quantitative analysis of TRAP activity in live tissues, such as zebrafish models .

Study 1: Osteoclast Activity Visualization

A study demonstrated the effectiveness of Fast Red Violet LB in visualizing osteoclast activity in zebrafish using a colorimetric TRAP staining method. The researchers found that TRAP activity was localized around fracture sites and was significantly reduced in osteoclast-deficient mutants. This study highlighted the dye's utility in assessing bone healing processes and osteoclast function .

Study 2: Double Staining Techniques

Another investigation focused on optimizing double immunoenzyme staining protocols using Fast Red Violet LB for TRAP alongside other chromogens. The results indicated that this combination allowed for clearer differentiation between enzyme activities within the same tissue section, thus providing insights into complex biological processes involving multiple cell types .

Table 1: Comparison of Staining Techniques Using Fast Red Violet LB

| Technique | Advantages | Limitations |

|---|---|---|

| Colorimetric TRAP Staining | Simple visualization; cost-effective | Limited quantification |

| Fluorescent TRAP Assays | Quantitative analysis; dynamic imaging | Requires specialized equipment |

| Double Immunoenzyme Staining | Enhanced specificity; multi-target detection | Complexity in protocol |

Eigenschaften

IUPAC Name |

N-(4-amino-2-chloro-5-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-7-13(11(15)8-12(9)16)17-14(18)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDXADKOPPNJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153097 | |

| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-22-2 | |

| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fast Bordeaux 3B base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-amino-2-chloro-5-methylphenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.